molecular formula C9H16O2 B14351812 2H-Pyran-2-one, 6-ethyltetrahydro-3,5-dimethyl-, (3S,5S,6S)- CAS No. 90290-47-4

2H-Pyran-2-one, 6-ethyltetrahydro-3,5-dimethyl-, (3S,5S,6S)-

Cat. No.: B14351812
CAS No.: 90290-47-4
M. Wt: 156.22 g/mol
InChI Key: TUTVYKJWIWCAEN-FXQIFTODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran-2-one, 6-ethyltetrahydro-3,5-dimethyl-, (3S,5S,6S)-: is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22. This compound belongs to the class of 2H-pyrans, which are heterocyclic compounds containing a six-membered ring with one oxygen atom and five carbon atoms. The specific stereochemistry of this compound is indicated by the (3S,5S,6S) configuration, which refers to the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 6-ethyltetrahydro-3,5-dimethyl-, (3S,5S,6S)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-hydroxyheptanoic acid with an acid catalyst can lead to the formation of the desired lactone ring structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chlorine, bromine.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions .

Biology: In biological research, this compound can be used as a model compound to study the behavior of similar heterocyclic compounds in biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of related compounds .

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its potential as a drug candidate for various diseases .

Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 6-ethyltetrahydro-3,5-dimethyl-, (3S,5S,6S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2H-Pyran-2-one, tetrahydro-6,6-dimethyl-
  • 2H-Pyran-3(4H)-one, 6-ethenyldihydro-2,2,6-trimethyl-
  • 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-

Uniqueness: The uniqueness of 2H-Pyran-2-one, 6-ethyltetrahydro-3,5-dimethyl-, (3S,5S,6S)- lies in its specific stereochemistry and the presence of ethyl and methyl substituents. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

90290-47-4

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(3S,5S,6S)-6-ethyl-3,5-dimethyloxan-2-one

InChI

InChI=1S/C9H16O2/c1-4-8-6(2)5-7(3)9(10)11-8/h6-8H,4-5H2,1-3H3/t6-,7-,8-/m0/s1

InChI Key

TUTVYKJWIWCAEN-FXQIFTODSA-N

Isomeric SMILES

CC[C@H]1[C@H](C[C@@H](C(=O)O1)C)C

Canonical SMILES

CCC1C(CC(C(=O)O1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.